

Technical Guide: 2-Carboxyethyl(triphenyl)phosphonium Chloride Melting Point Properties[1]

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Compound of Interest

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Compound Name:	Carboxyethyl(triphenyl)phosphonium;chloride
CAS No.:	36626-29-6
Cat. No.:	B021247

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Executive Summary

2-Carboxyethyl(triphenyl)phosphonium chloride (CAS: 36626-29-6) is a specialized organophosphorus salt utilized primarily as a Wittig reagent precursor for introducing

unsaturated carboxylic acid moieties into complex organic frameworks.[1][2][3] Its melting point (MP), consistently characterized between 197°C and 201°C, serves as a critical quality attribute (CQA) for assessing purity, crystallinity, and suitability for sensitive catalytic cycles.

This guide provides a comprehensive technical analysis of the compound's thermal properties, synthesis-dependent melting behavior, and rigorous characterization protocols for researchers in drug discovery and total synthesis.

Chemical Identity & Physical Properties[1][4][6][7][8][9]

Core Identification

Property	Detail
IUPAC Name	(2-Carboxyethyl)triphenylphosphonium chloride
CAS Number	36626-29-6
Molecular Formula	
Molecular Weight	370.81 g/mol
Appearance	White to pale cream crystalline powder
Hygroscopicity	Moderate; requires desiccation

Melting Point Analysis

The melting point of 2-Carboxyethyl(triphenyl)phosphonium chloride is not merely a physical constant but a diagnostic indicator of its synthetic history and storage stability.

- Standard Range: 197°C – 201°C (Decomposition often accompanies melting).
- Purity Correlation:
 - High Purity (>98%): Sharp endotherm within a 2°C range (e.g., 198–200°C).
 - Impure / Hydrolyzed: Broadened range (<195°C) or depressed onset, often indicating the presence of Triphenylphosphine oxide (TPPO) or residual solvent.
- Thermal Behavior: Unlike simple organic solids, phosphonium salts often exhibit a "melt-degradation" event where the lattice collapses simultaneously with the onset of elimination reactions.

Solubility Profile

- Soluble: Methanol, DMSO, Water (limited stability), Dichloromethane.
- Insoluble: Diethyl ether, Benzene, Hexane (used as precipitants in purification).

Synthesis & Purification Logic

The thermal properties of the final product are dictated by the synthesis route. The standard quaternization reaction requires strict control to avoid "oiling out," which traps impurities and lowers the melting point.

Synthesis Pathway (Graphviz)



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Figure 1: Synthesis and purification workflow emphasizing the recrystallization step essential for achieving the target melting point.

Purification Protocol for Target MP

To achieve the referenced MP of 197-201°C, a specific recrystallization strategy is required:

- Dissolution: Dissolve crude solid in minimum hot Ethanol or Acetonitrile.
- Precipitation: Slowly add non-polar anti-solvent (Diethyl Ether or Benzene) until turbidity persists.
- Crystallization: Cool slowly to 4°C. Rapid cooling traps solvent, depressing MP.
- Drying: Vacuum dry at 50°C over
to remove lattice-bound solvent.

Experimental Characterization Protocols Melting Point Determination (Capillary Method)

Objective: To determine the melting range as a purity assay.

Equipment:

- Calibrated Melting Point Apparatus (e.g., Buchi or Stuart).

- Glass capillary tubes (closed end).

Protocol:

- Sample Prep: Dry the sample in a vacuum desiccator for 24 hours prior to analysis. Hygroscopic moisture can depress MP by 5-10°C.
- Loading: Pack 2-3 mm of fine powder into the capillary. Ensure tight packing to facilitate heat transfer.
- Ramp Rate:
 - Fast Ramp: 10°C/min up to 180°C.
 - Critical Ramp: 1°C/min from 180°C to 205°C.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid crystal disappears (Clear Point).
- Validation: The range (Clear Point - Onset) must be

Differential Scanning Calorimetry (DSC)

For drug development applications, DSC provides a more rigorous thermal profile.

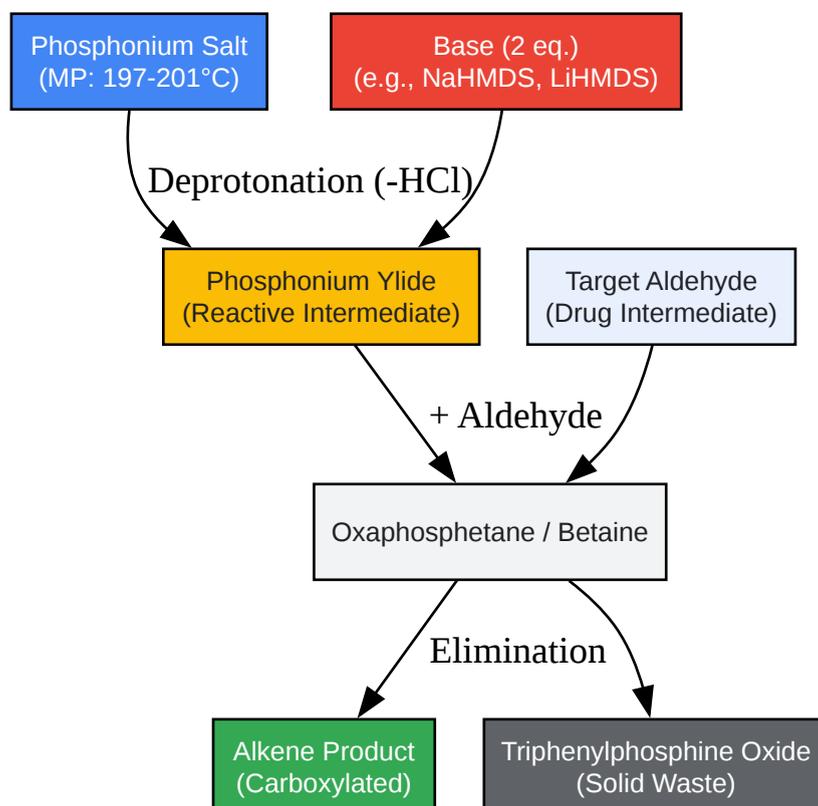
- Conditions: Nitrogen atmosphere (50 mL/min), Alumina pans (sealed but vented).
- Expected Trace: A sharp endothermic peak with
- Warning: An exothermic event immediately following the melt indicates thermal decomposition (loss of or HCl).

Applications in Drug Development

The melting point directly influences the handling of this reagent in Wittig olefinations.

Mechanism of Action

The salt is a precursor to a functionalized ylide. High MP ensures the salt is free of free acid or phosphine oxide, which can poison sensitive catalytic steps.



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Figure 2: Wittig olefination pathway. Purity of the starting salt (verified by MP) is crucial for accurate stoichiometry during ylide formation.

Criticality in Synthesis

- **Stoichiometry:** Impure salt (low MP) leads to incorrect base equivalents. If the salt contains 5% moisture, 2 equivalents of base will be partially consumed by water, leading to incomplete ylide formation and low yields.
- **Stereoselectivity:** The purity of the salt affects the Z/E ratio in the resulting alkene. Pure crystalline salt favors reproducible stereochemical outcomes.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
- Handling: Use a dust mask and chemical-resistant gloves.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The compound is hygroscopic; exposure to air will lower the melting point over time due to water absorption.

References

- Fluorochem. (2-Carboxyethyl)(triphenyl)phosphonium chloride Product Sheet. Retrieved from
- Thermo Scientific Chemicals. (2-Carboxyethyl)triphenylphosphonium chloride, 98%. Fisher Scientific.[2] Retrieved from
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10270534, (2-Carboxyethyl)triphenylphosphonium chloride. Retrieved from
- PrepChem. Synthesis of (2-Carboxyethyl) triphenylphosphonium Bromide. (Note: Referenced for synthesis methodology comparison). Retrieved from
- PureSynth. (2-Carboxyethyl)Triphenylphosphonium Chloride 98%. Retrieved from

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Sources

- [1. \(2-Carboxyethyl\)triphenylphosphonium chloride, 98% 5 g | Request for Quote \[thermofisher.com\]](#)

- [2. \(2-Carboxyethyl\)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.ca\]](#)
- [3. pure-synth.com \[pure-synth.com\]](#)
- [4. \(2-Carboxyethyl\)triphenylphosphonium chloride | C₂₁H₂₀ClO₂P | CID 10270534 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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